![molecular formula C24H17NO3 B14276601 9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one CAS No. 139287-49-3](/img/structure/B14276601.png)
9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is a complex organic compound with a unique structure that combines chromene and oxazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can form the chromene core, which is then further reacted with suitable reagents to introduce the oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by forming stable complexes with proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Lacks the methyl group at the 9-position.
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Has only one phenyl group.
Uniqueness
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
139287-49-3 |
|---|---|
Fórmula molecular |
C24H17NO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
9-methyl-2,8-diphenyl-3H-pyrano[3,2-g][1,4]benzoxazin-7-one |
InChI |
InChI=1S/C24H17NO3/c1-15-18-12-19-22(27-14-20(25-19)16-8-4-2-5-9-16)13-21(18)28-24(26)23(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
Clave InChI |
CBXSKJCUHNXLKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)N=C(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
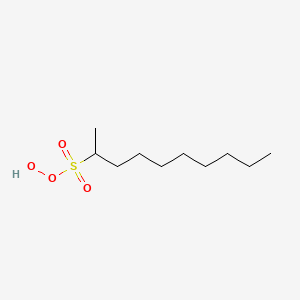
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


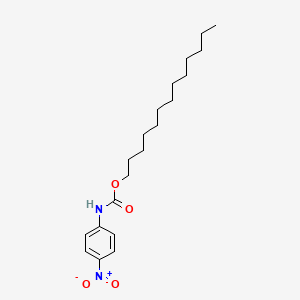
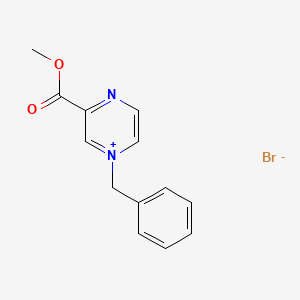
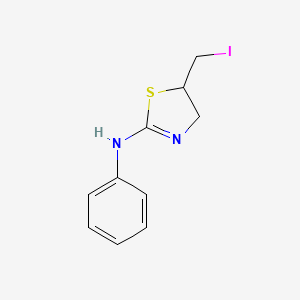
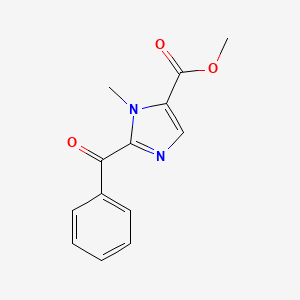
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
